4-Chloro-3-fluorotoluene

Overview

Description

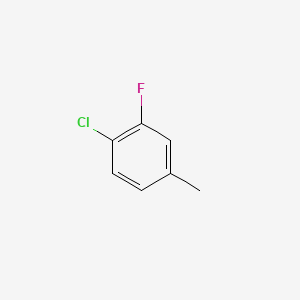

4-Chloro-3-fluorotoluene is an organic compound with the molecular formula C₇H₆ClF. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 4th and 3rd positions, respectively . This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluorotoluene can be synthesized through several methods. One common method involves the diazotization of 4-chloro-3-aminotoluene followed by fluorination. The process includes cooling anhydrous hydrogen fluoride to 0-5°C, slowly adding 4-chloro-3-aminotoluene, and then adding sodium nitrite. The mixture is kept at 0-10°C for 1 hour, followed by pyrolysis .

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct fluorination of 4-chlorotoluene using fluorinating agents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluorotoluene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens (e.g., chlorine, bromine) are commonly used.

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium hydroxide, and other nucleophiles can be used.

Major Products:

Electrophilic Aromatic Substitution: Depending on the substituent introduced, products can include nitro, sulfonic, or halogenated derivatives of this compound.

Nucleophilic Substitution: Products can include various substituted toluenes where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

4-Chloro-3-fluorotolu

Biological Activity

4-Chloro-3-fluorotoluene, an aromatic compound with the molecular formula C7H6ClF, is a derivative of toluene characterized by the presence of both chlorine and fluorine substituents. Its unique chemical structure allows it to participate in various biological activities, making it a subject of interest in medicinal and environmental chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Weight : 144.57 g/mol

- Boiling Point : Approximately 205°C

- Physical State : Colorless liquid with a characteristic odor

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The compound may exert its effects through:

- Enzyme Inhibition : It has been observed to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity.

- Nucleophilic Substitution Reactions : The electrophilic nature of the chloro and fluoro groups allows for interactions with nucleophiles in biological systems, leading to significant modifications in biomolecules.

1. Toxicological Studies

Research has indicated that this compound exhibits moderate toxicity in animal models. Long-term exposure studies suggest potential chronic effects on health, including impacts on reproductive and developmental systems .

2. Antimicrobial Activity

A study conducted on the antimicrobial properties of halogenated toluenes, including this compound, demonstrated significant inhibitory effects against various bacterial strains. The compound was particularly effective against Gram-positive bacteria due to its ability to disrupt cell membrane integrity .

3. Synthesis and Biological Evaluation

The synthesis of this compound has been reported using a diazo reaction involving o-nitro-p-toluidine. Following synthesis, biological evaluations revealed that the compound could serve as an intermediate in the development of pharmaceuticals targeting inflammatory diseases .

Comparative Analysis of Biological Activity

Applications in Medicine and Industry

This compound is being explored for various applications:

- Pharmaceutical Industry : Its potential as an anti-inflammatory agent is under investigation, with studies focusing on its mechanism of action at the molecular level.

- Agricultural Chemistry : The compound is also considered for use in developing agrochemicals due to its biological activity against pests .

Properties

IUPAC Name |

1-chloro-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXNHUSVBYUTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371464 | |

| Record name | 4-Chloro-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5527-94-6 | |

| Record name | 1-Chloro-2-fluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5527-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.